molecular formula C10H7FINO B1531649 6-Fluoro-3-iodo-8-methylquinolin-4-ol CAS No. 1600411-95-7

6-Fluoro-3-iodo-8-methylquinolin-4-ol

Cat. No. B1531649
CAS RN: 1600411-95-7
M. Wt: 303.07 g/mol
InChI Key: KTMRPVSGNVSCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Fluoro-3-iodo-8-methylquinolin-4-ol” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Imaging and Diagnostic Applications

6-Fluoro-3-iodo-8-methylquinolin-4-ol, as a derivative compound used in PET tracers, shows promise in the imaging of neurofibrillary tangles (NFTs) in patients with Alzheimer's Disease. A study using 18F-MK-6240, a compound related to 6-Fluoro-3-iodo-8-methylquinolin-4-ol, revealed that this tracer can differentiate between healthy individuals and those with Alzheimer's Disease based on the presence of NFTs. This compound showed high selectivity and a plausible pattern for NFT deposition in the brain, suggesting its potential in longitudinal studies for Alzheimer's Disease and other tauopathies (Lohith et al., 2018).

Biochemical Modulation in Cancer Treatment

Research on compounds structurally related to 6-Fluoro-3-iodo-8-methylquinolin-4-ol indicates their potential role in the biochemical modulation of cancer treatments. For instance, the study of (6S)-folinic acid in combination with 5-fluorouracil for cancer treatment reveals the significance of biochemical modulation to enhance the effectiveness of fluorouracil (5-FU) in the management of advanced colorectal cancer (Newman et al., 1992). Although not directly studying 6-Fluoro-3-iodo-8-methylquinolin-4-ol, these findings may provide a foundational understanding for future research on the compound's potential applications in cancer treatment.

properties

IUPAC Name

6-fluoro-3-iodo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMRPVSGNVSCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C(C2=O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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